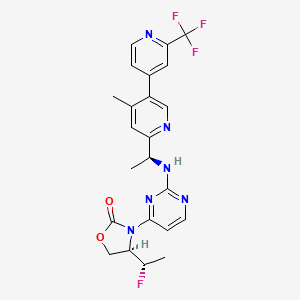

IDH-305

Description

Propriétés

IUPAC Name |

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGDPJCUIKLTDU-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628805-46-8 | |

| Record name | IDH-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDH-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of IDH-305 (Olutasidenib): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDH-305, also known as Olutasidenib (FT-2102), is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. This compound allosterically inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical evaluation of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify selective inhibitors of the mutant forms of IDH1. The initial lead compound, a 3-pyrimidin-4-yl-oxazolidin-2-one, was identified through high-throughput screening. This lead was then subjected to an extensive lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization

The optimization process focused on modifying the core scaffold to enhance binding to an allosteric pocket of the mutant IDH1 enzyme. Structure-activity relationship (SAR) studies guided the iterative design and synthesis of analogs with improved cellular activity and metabolic stability. A significant breakthrough was the identification of a brain-penetrant compound, a critical feature for treating gliomas. This effort culminated in the selection of this compound as the clinical candidate.[1] Preclinical characterization demonstrated its ability to reduce 2-HG levels in vivo and inhibit tumor growth in a patient-derived xenograft model.[1]

Synthesis of this compound (Olutasidenib)

The synthesis of Olutasidenib is a multi-step process involving the preparation of two key intermediates, followed by their coupling. A representative synthetic route is outlined below.[2]

Synthesis of Key Intermediates

Intermediate 1: 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This intermediate can be prepared from 5-fluoropyridine-2-carbonitrile. A common method involves reaction with hydrazine hydrate in an ethanol solvent.[3]

Intermediate 2: (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride

The synthesis of this chiral intermediate is a critical step. While specific details of the industrial synthesis are proprietary, analogous syntheses of similar chiral aminoethyl quinolinones have been reported, often involving asymmetric synthesis or chiral resolution.[4]

Final Coupling Step

The final step in the synthesis of Olutasidenib involves the coupling of 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one.[2] The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). This compound is an allosteric inhibitor that selectively binds to the mutant IDH1 enzyme, locking it in an inactive conformation.[5] This prevents the reduction of α-KG to 2-HG, thereby lowering intracellular 2-HG levels.[6] The reduction in 2-HG restores the activity of α-KG-dependent dioxygenases, such as TET2, leading to DNA and histone demethylation and subsequent cellular differentiation.[7]

dot

Caption: Signaling pathway illustrating the normal function of wild-type IDH1, the oncogenic activity of mutant IDH1, and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Olutasidenib).

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| Mutant IDH1 (R132H) | 27[8] |

| Mutant IDH1 (R132C) | 28[8] |

| Wild-Type IDH1 | 6140[8] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 for 2-HG Reduction (nM) |

| U87MG (IDH1 R132H) | 8-116[9][10] |

| HT1080 (IDH1 R132C) | 8-116[9][10] |

| Primary Human AML Cells | 8-116[9][10] |

Table 3: Pharmacokinetic Parameters of this compound (Olutasidenib) in Humans

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~4 hours[11] |

| Half-life (t1/2) | 67 hours[12] |

| Protein Binding | ~93%[12] |

Experimental Protocols

Mutant IDH1 Enzyme Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH1 enzyme.

Materials:

-

Purified recombinant mutant IDH1 (R132H or R132C) enzyme

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and α-KG.

-

Add varying concentrations of this compound or control compound to the wells of the microplate.

-

Initiate the reaction by adding NADPH to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for the biochemical assay to determine the IC50 of this compound against mutant IDH1.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with an inhibitor.

Materials:

-

IDH1 mutant cell line (e.g., U87MG-IDH1 R132H)

-

Cell culture medium and supplements

-

This compound or control compound

-

Methanol

-

Chloroform

-

Water (LC-MS grade)

-

Internal standard (e.g., 13C5-2-HG)

-

LC-MS/MS system

Procedure:

-

Seed IDH1 mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or control compound for a specified period (e.g., 48 hours).

-

Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction using chloroform and water to separate the polar metabolites.

-

Collect the aqueous layer containing 2-HG and the internal standard.

-

Analyze the samples by LC-MS/MS to quantify the amount of 2-HG.

-

Normalize the 2-HG levels to the cell number or protein concentration and calculate the IC50 for 2-HG reduction.

dotdot digraph "Cellular_2HG_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Cellular 2-HG Measurement Workflow", rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Cell_Seeding" [label="1. Seed IDH1 Mutant Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_Treatment" [label="2. Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolite_Extraction" [label="3. Quench and Extract\nMetabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phase_Separation" [label="4. Liquid-Liquid Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LCMS_Analysis" [label="5. Analyze Aqueous Layer\nby LC-MS/MS", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="6. Quantify 2-HG and\nDetermine IC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "Metabolite_Extraction"; "Metabolite_Extraction" -> "Phase_Separation"; "Phase_Separation" -> "LCMS_Analysis"; "LCMS_Analysis" -> "Data_Analysis"; }

References

- 1. US11312718B2 - Formulations of (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile|CAS 1239510-82-7 [benchchem.com]

- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | 1887015-55-5 [sigmaaldrich.com]

- 9. abcam.com [abcam.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. search.library.berkeley.edu [search.library.berkeley.edu]

- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IDH-305: A Potent and Selective Mutant IDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of IDH-305, a brain-penetrant inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is compiled from various scientific sources to support research and drug development efforts in oncology, particularly for cancers harboring IDH1 mutations.

Chemical Structure and Properties

This compound, also referred to as compound 13 in some literature, is a small molecule inhibitor with the chemical formula C23H22F4N6O2.[1][2][3] Its development was aimed at targeting specific mutations in the IDH1 enzyme, which are implicated in various cancers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (R)-4-((S)-1-fluoroethyl)-3-(2-(((S)-1-(4-methyl-2'-(trifluoromethyl)-[3,4'-bipyridin]-6-yl)ethyl)amino)pyrimidin-4-yl)oxazolidin-2-one | [4] |

| CAS Number | 1628805-46-8 | [1][5] |

| Molecular Formula | C23H22F4N6O2 | [1][2] |

| Molecular Weight | 490.45 g/mol | [1][2][3] |

| Appearance | White to off-white solid powder | [1][6] |

| Solubility | Soluble in DMSO (≥ 150 mg/mL); Insoluble in water. | [1][5][7] |

| Purity | >99% by HPLC | [6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [1] |

| SMILES String | O=C1OC--INVALID-LINK--C">C@HN1C2=NC(N--INVALID-LINK--C)=NC=C2 | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][8] Wild-type IDH1 is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[9][10] However, specific mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[9][10] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[9][11]

Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[11]

This compound acts as an allosteric inhibitor, binding to a pocket distinct from the active site of the mutant IDH1 enzyme.[9][12] This binding stabilizes the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[9] The reduction in 2-HG levels is expected to restore normal cellular differentiation and inhibit the proliferation of cancer cells harboring the IDH1 mutation.[6][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound产品说明书 [selleck.cn]

- 3. abmole.com [abmole.com]

- 4. glpbio.com [glpbio.com]

- 5. xmobio.com [xmobio.com]

- 6. ChemGood [chemgood.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IDH Signalling Pathway in Cholangiocarcinoma: From Biological Rationale to Therapeutic Targeting [mdpi.com]

- 11. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of IDH-305: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for researchers, scientists, and drug development professionals. This compound was investigated for the treatment of various cancers harboring IDH1 mutations, particularly the R132 substitution. While its clinical development was ultimately halted due to a narrow therapeutic window, the study of this compound has contributed significantly to the understanding of targeting cancer metabolism.[1][2]

Executive Summary

This compound is an orally bioavailable, brain-penetrant small molecule that acts as an allosteric inhibitor of mutated IDH1 enzymes.[3][4] The neomorphic activity of mutant IDH1 leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[5] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, thereby promoting tumorigenesis.[5] this compound selectively binds to and inhibits the activity of mutant IDH1, leading to a significant reduction in 2-HG levels.[5] This, in turn, is intended to restore normal cellular processes and induce differentiation of malignant cells, thereby exhibiting anti-tumor effects. Preclinical studies demonstrated potent and selective inhibition of various IDH1 mutations and in vivo efficacy in xenograft models.[5][6] However, clinical trials revealed dose-limiting toxicities, including hepatotoxicity, which led to the discontinuation of its development.[1][2]

Signaling Pathway and Mechanism of Action

The canonical function of wild-type IDH1 is to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[5] However, somatic mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity. This mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), an oncometabolite.[5]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which result in a block in cellular differentiation and promotion of cell proliferation, contributing to oncogenesis.[7]

This compound is designed to specifically inhibit these mutant forms of IDH1. By binding to an allosteric site on the mutant IDH1 enzyme, this compound prevents the conversion of α-KG to 2-HG.[4] The reduction of intracellular 2-HG levels is hypothesized to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of epigenetic aberrations and the induction of cancer cell differentiation.[7]

Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| IDH1 R132H | 27 |

| IDH1 R132C | 28 |

| Wild-Type IDH1 | 6140 |

| HCT116-IDH1 R132H/+ cells | 24 |

Data sourced from Selleck Chemicals product page and a study on this compound.[8]

Table 2: In Vivo Efficacy of this compound in a Patient-Derived IDH1 Mutant Xenograft Tumor Model

| Treatment Group | Dosing | Tumor 2-HG Inhibition (%) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 | 0 |

| This compound | 30 mg/kg BID | >90 | Significant |

| This compound | 100 mg/kg BID | >95 | Significant |

| This compound | 300 mg/kg BID | >98 | Significant |

Data is a qualitative summary based on reported preclinical characterization.[5][6] BID: twice daily.

Table 3: Pharmacokinetic Parameters of this compound in Humans (from Phase I study in AML/MDS patients)

| Parameter | Value |

| Dosing Range | 75–750 mg twice daily |

| Mean Half-life (T1/2) | ~4–10 hours |

| Absorption | Rapid |

Data sourced from a Phase 1 study of this compound.[2]

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on published methodologies for similar IDH1 inhibitors, representative protocols are provided below.

Biochemical Assay for IC50 Determination of IDH1 Inhibition

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against mutant IDH1 enzyme activity.

-

Reagents and Materials:

-

Recombinant human mutant IDH1 (e.g., R132H) enzyme.

-

α-ketoglutarate (α-KG).

-

NADPH.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA).

-

This compound or test compound serially diluted in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for 2-HG Reduction

This protocol outlines a general method for measuring the effect of an inhibitor on 2-HG production in cancer cells engineered to express mutant IDH1.

-

Reagents and Materials:

-

Cancer cell line expressing a specific IDH1 mutation (e.g., HCT116-IDH1 R132H/+).

-

Cell culture medium and supplements.

-

This compound or test compound.

-

Cell lysis buffer.

-

2-HG quantification kit (e.g., LC-MS/MS or a commercially available colorimetric or fluorometric assay).

-

-

Procedure:

-

Seed the mutant IDH1-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

-

After treatment, collect the cell culture medium and/or lyse the cells.

-

Measure the concentration of 2-HG in the collected samples using a validated quantification method.

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Calculate the percent inhibition of 2-HG production for each inhibitor concentration relative to the vehicle control.

-

In Vivo Xenograft Study

This protocol provides a general workflow for evaluating the anti-tumor efficacy of an IDH1 inhibitor in a mouse xenograft model.

Caption: A representative experimental workflow for an in vivo xenograft study.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials for patients with advanced malignancies harboring IDH1 R132 mutations, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[7][9] The study (NCT02381886) aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.[7][9]

While target engagement was demonstrated by a reduction in 2-HG concentrations in most patients, the study was prematurely halted.[1][2] The decision was made due to a potentially narrow therapeutic window, with dose-limiting toxicities being reported.[1] Adverse events suspected to be related to the study drug included increased blood bilirubin, nausea, and increased liver enzymes (alanine aminotransferase and aspartate aminotransferase).[2] More severe adverse events included differentiation syndrome and tumor lysis syndrome.[2] The challenges with hepatotoxicity ultimately led to the discontinuation of the clinical development of this compound.[1]

Conclusion

This compound is a potent and selective allosteric inhibitor of mutant IDH1 that demonstrated promising preclinical activity through the reduction of the oncometabolite 2-HG. Its mechanism of action, targeting a key metabolic vulnerability in certain cancers, represents a significant advancement in precision medicine. However, the clinical development of this compound was terminated due to safety concerns, highlighting the challenges in translating potent preclinical findings into safe and effective therapies. The insights gained from the study of this compound continue to inform the development of other mutant IDH1 inhibitors and underscore the importance of a favorable therapeutic index for targeted cancer therapies.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. A phase 1 study of IDH305 in patients with IDH1R132-mutant acute myeloid leukemia or myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Trial: NCT02381886 - My Cancer Genome [mycancergenome.org]

- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 9. scispace.com [scispace.com]

IDH-305: A Selective Inhibitor of Mutant IDH1 R132H for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) mutations, particularly the R132H substitution, represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. IDH-305 is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor specifically targeting the IDH1 R132H mutation. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in various cancer models. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug development, offering detailed experimental protocols and insights into the therapeutic potential of targeting mutant IDH1.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key genetic alteration in several human cancers.[1] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, heterozygous mutations at the arginine 132 residue (R132) of IDH1, most commonly R132H, result in a gain-of-function that enables the enzyme to reduce α-KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of this oncometabolite interferes with cellular metabolism and epigenetic regulation, ultimately driving cancer development.[1][3]

This compound is a novel, orally available, and brain-penetrant inhibitor that selectively targets the mutant IDH1 enzyme.[4][5] Its high selectivity for the mutant form over the wild-type enzyme minimizes off-target effects, presenting a promising therapeutic window.[6] This guide summarizes the key preclinical and clinical findings for this compound and provides detailed methodologies for the core experiments that have defined its profile as a selective IDH1 R132H inhibitor.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the mutant IDH1 R132H enzyme, inducing a conformation that is catalytically inactive.[2] This inhibition specifically blocks the conversion of α-KG to 2-HG, thereby reducing the intracellular levels of this oncometabolite.[7] The depletion of 2-HG is hypothesized to reverse the epigenetic alterations and metabolic dysregulation induced by the mutant enzyme, leading to cellular differentiation and inhibition of tumor growth.[7]

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of IDH1 R132H and R132C mutant enzymes with significant selectivity over the wild-type (WT) IDH1.[4][6][8]

| Target | IC50 (nM) | Selectivity (fold vs. WT) |

| IDH1 R132H | 27 | >227 |

| IDH1 R132C | 28 | >219 |

| IDH1 WT | 6140 | 1 |

| HCT116-IDH1 R132H/+ cells | 24 | - |

Table 1: In Vitro Potency and Selectivity of this compound. [4][6][8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rodents, demonstrating its oral bioavailability and brain penetration.[2]

| Species | Dose | Route | AUC (µM·h) | Brain/Plasma Ratio |

| Rat | 10 mg/kg | Oral | 6.2 | - |

| Mouse | 30 mg/kg | Oral | - | 0.29 (total) / 0.17 (unbound) at 1h |

Table 2: Preclinical Pharmacokinetic Parameters of this compound. [2]

Preclinical In Vivo Efficacy

In a patient-derived IDH1 mutant melanoma xenograft model, this compound demonstrated dose-dependent inhibition of 2-HG and anti-tumor activity.[6]

| Dose (po, BID) | 2-HG Reduction (%) | Tumor Growth Inhibition/Regression |

| 30 mg/kg | 22-25 | No significant inhibition |

| 100 mg/kg | 62-67 | Significant anti-tumor activity |

| 300 mg/kg | 97-99 | 32% partial tumor regression |

Table 3: In Vivo Efficacy of this compound in a PDX Model. [6]

Clinical Phase 1 Data (AML/MDS)

A Phase 1 study of this compound in patients with IDH1 R132-mutant AML or MDS showed target engagement and clinical responses, though the study was halted prematurely.[9][10]

| Parameter | Result |

| Dose Range | 75-750 mg twice daily |

| Half-life (T1/2) | ~4-10 hours |

| Target Engagement | 35 out of 41 patients showed 2-HG reduction |

| Clinical Response (AML) | 10/37 (27%) achieved Complete Remission (CR) or CR with incomplete count recovery |

| Clinical Response (MDS) | 1/4 achieved CR or CRi |

| Common Adverse Events | Increased blood bilirubin, nausea, increased ALT/AST |

| Serious Adverse Events | Differentiation syndrome, tumor lysis syndrome |

Table 4: Summary of Phase 1 Clinical Trial Results for this compound. [9][10]

Experimental Protocols

IDH1 R132H Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound against the mutant IDH1 enzyme by measuring the depletion of the cofactor NADPH.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

Assay Buffer: 150 mM NaCl, 20 mM Tris-Cl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol[11]

-

NADPH

-

α-ketoglutarate (α-KG)

-

This compound (or test compound) dissolved in DMSO

-

Diaphorase

-

Resazurin

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound to the wells of a 96-well plate.

-

Add 40 µL of IDH1-R132H enzyme (final concentration ~0.125 µg/mL) diluted in Assay Buffer containing NADPH (final concentration ~5 µM) to each well.[11]

-

Incubate the plate for 60 minutes at room temperature.[11]

-

Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing α-KG (final concentration ~5 mM) in Assay Buffer.[11]

-

Incubate for 60 minutes at room temperature.[11]

-

Stop the reaction and detect the remaining NADPH by adding 25 µL of a detection buffer containing diaphorase and resazurin.[11]

-

Measure the fluorescence at an excitation of 544 nm and an emission of 590 nm.[11]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular 2-Hydroxyglutarate (2-HG) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of 2-HG in cancer cells harboring the IDH1 R132H mutation.

Materials:

-

HCT116-IDH1 R132H/+ cells (or other suitable IDH1 mutant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

6-well plates

-

D-2-Hydroxyglutarate Assay Kit

Procedure:

-

Seed HCT116-IDH1 R132H/+ cells in 6-well plates and allow them to attach overnight.[12]

-

Treat the cells with varying concentrations of this compound for 48 hours.[12]

-

Collect the cell culture medium.

-

Measure the concentration of 2-HG in the medium using a commercial D-2-Hydroxyglutarate Assay Kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric readout.

-

Normalize the 2-HG levels to the cell number or protein concentration.

-

Calculate the percent inhibition of 2-HG production and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Patient-derived IDH1 R132H mutant tumor tissue (e.g., melanoma)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Implant tumor fragments from a patient-derived IDH1 R132H mutant cancer subcutaneously into the flanks of immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle orally, twice daily (BID), at the desired dose levels (e.g., 30, 100, 300 mg/kg).[6]

-

Measure tumor volume with calipers 2-3 times per week.

-

At the end of the study (e.g., after 21 days), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., 2-HG measurement).[6]

-

Analyze the tumor growth inhibition and 2-HG levels in the treated groups compared to the vehicle control.

Signaling Pathways

The oncometabolite 2-HG, produced by mutant IDH1, can influence various downstream signaling pathways. Studies have implicated the AKT-mTOR and Wnt/β-catenin pathways in the context of IDH1 R132H mutations.

AKT-mTOR Signaling

Overexpression of IDH1 R132H has been shown to enhance cell migration through the activation of the AKT-mTOR signaling pathway.

Wnt/β-catenin Signaling

Conversely, some studies suggest that the IDH1 R132H mutation can reduce cell proliferation, migration, and invasion by downregulating the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a highly selective and potent inhibitor of the IDH1 R132H mutation with demonstrated preclinical and clinical activity. Its ability to be administered orally and penetrate the blood-brain barrier makes it a promising candidate for the treatment of a range of IDH1-mutant cancers, including those within the central nervous system. The data summarized in this technical guide highlights the robust anti-tumor potential of this compound through the targeted inhibition of 2-HG production. While the clinical development of this compound was halted, the extensive preclinical and early clinical data provide a valuable foundation for the continued exploration of mutant IDH1 inhibitors as a therapeutic strategy. The detailed experimental protocols provided herein offer a practical resource for researchers working to advance this important field of oncology drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Dehydrogenase inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. IDH1 Mutant Glioma Xenograft (JHH-273) mouse | Mouse Models - Ximbio [ximbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1 study of IDH305 in patients with IDH1R132-mutant acute myeloid leukemia or myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Inhibition Mechanism of IDH-305 (Olutasidenib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDH-305, also known as Olutasidenib, is a potent and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This document provides an in-depth technical overview of its allosteric inhibition mechanism, binding characteristics, and the downstream cellular effects that form the basis of its therapeutic utility in cancers harboring specific IDH1 mutations. Quantitative data from key studies are summarized, and detailed hypothetical experimental protocols are provided to illustrate the methodologies used to characterize this inhibitor.

Introduction: The Role of Mutant IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, a recurrent somatic mutation occurs in the active site of IDH1, most commonly at the R132 residue.[3][4] This mutation confers a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving oncogenesis.[1][5]

This compound is an orally bioavailable, brain-penetrant inhibitor that selectively targets these mutant forms of IDH1, offering a targeted therapeutic strategy.[3][6][7][8]

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of mutant IDH1.[2][3] It does not bind to the active site but rather to an induced-fit, allosteric pocket located at the dimer interface of the mutant IDH1 enzyme.[2][3] This binding event locks the enzyme in an inactive conformation, preventing the catalytic reduction of α-KG to 2-HG.

The key features of its mechanism include:

-

Selectivity: this compound exhibits high selectivity for mutant IDH1 isoforms (R132H, R132C, R132L, R132S, R132G) over the wild-type (WT) enzyme and mutant IDH2.[1][5][9] This selectivity minimizes off-target effects and is crucial for its therapeutic window.

-

Allosteric Binding: By binding to a site distinct from the substrate and cofactor binding sites, this compound does not have to compete with high intracellular concentrations of α-KG.

-

Conformational Change: The binding of this compound induces a conformational change that disrupts the catalytic activity of the mutant enzyme.

Below is a diagram illustrating the proposed allosteric inhibition mechanism.

Caption: Allosteric inhibition of mutant IDH1 by this compound.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| Mutant IDH1 R132H | 27 | Biochemical Assay |

| Mutant IDH1 R132C | 28 | Biochemical Assay |

| Wild-Type IDH1 | 6140 | Biochemical Assay |

| HCT116-IDH1 R132H/+ cells | 24 | Cell-based 2-HG Assay |

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax (µM) | AUC (µM·h) | Brain to Plasma Ratio |

| Mouse | 200 mg/kg (single oral) | 16.2 | 149 (AUC48h) | 0.29 (total) / 0.17 (unbound) at 1h |

| Rat | 10 mg/kg (single oral) | - | 6.2 | - |

Data sourced from a 2017 study on the discovery of this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

Mutant IDH1 Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of this compound against recombinant mutant and wild-type IDH1 enzymes.

Materials:

-

Recombinant human IDH1 (R132H, R132C, and WT) enzymes

-

This compound compound stock solution in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

-

Substrate solution: α-ketoglutarate (α-KG)

-

Cofactor solution: β-NADPH

-

384-well assay plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

-

Add 10 µL of the respective IDH1 enzyme (mutant or WT) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 5 µL of a substrate/cofactor mix containing α-KG and NADPH.

-

Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm every 60 seconds for 30 minutes using a kinetic plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for biochemical IC50 determination.

Cell-Based 2-HG Reduction Assay

Objective: To measure the ability of this compound to inhibit the production of 2-HG in a cellular context.

Materials:

-

HCT116 cells engineered to express mutant IDH1 (R132H/+)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound compound stock solution in DMSO

-

96-well cell culture plates

-

Cell lysis buffer

-

2-HG detection kit (e.g., LC-MS/MS or an enzymatic assay)

Procedure:

-

Seed HCT116-IDH1 R132H/+ cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control for 48 hours.

-

After the incubation period, aspirate the medium and wash the cells with PBS.

-

Lyse the cells and collect the cell lysates.

-

Measure the intracellular 2-HG concentration in the lysates using a suitable detection method (e.g., LC-MS/MS).

-

Normalize the 2-HG levels to the total protein concentration for each sample.

-

Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for 2-HG reduction.

Downstream Signaling and Therapeutic Effect

The inhibition of mutant IDH1 by this compound leads to a reduction in cellular 2-HG levels.[1][5] This decrease in the oncometabolite concentration restores the activity of α-KG-dependent dioxygenases, such as TET2 and histone demethylases.[10] The reactivation of these enzymes leads to the reversal of the epigenetic block, promoting the differentiation of cancer cells into mature, non-proliferating cells.[5][10] This is the primary therapeutic mechanism in hematological malignancies like AML.

Caption: Downstream effects of this compound on cellular pathways.

Clinical Development and Significance

This compound (Olutasidenib) has undergone clinical evaluation for the treatment of patients with advanced malignancies harboring IDH1 R132 mutations, including AML and gliomas.[11][12] Clinical trials have demonstrated its ability to reduce 2-HG levels and induce clinical responses in this patient population.[5] The development of potent and selective allosteric inhibitors like this compound represents a significant advancement in targeted cancer therapy, providing a new treatment option for patients with IDH1-mutated cancers.[2]

Conclusion

This compound is a highly selective, allosteric inhibitor of mutant IDH1 that effectively reduces the oncometabolite 2-HG. Its mechanism of action, which involves binding to an induced-fit pocket at the dimer interface and stabilizing an inactive enzyme conformation, has been well-characterized through a variety of in vitro and in vivo studies. By reversing the epigenetic block caused by 2-HG, this compound promotes cellular differentiation, providing a clear rationale for its use in the treatment of IDH1-mutated cancers. The data and methodologies presented in this guide offer a comprehensive technical overview for professionals in the field of drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Computational Approaches in Drug Discovery: Potential Inhibitors for Allosteric Regulation of Mutant Isocitrate Dehydrogenase-1 Enzyme in Cancers [mdpi.com]

- 5. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Dehydrogenase inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. drugs.com [drugs.com]

- 10. What is the mechanism of Olutasidenib? [synapse.patsnap.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Phase I study of IDH305 in patients with advanced malignancies that harbor IDH1R132 mutations | Dana-Farber Cancer Institute [dana-farber.org]

IDH-305: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Reducing 2-Hydroxyglutarate Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism. IDH-305 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant IDH1, developed to specifically target this oncogenic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on 2-HG production from preclinical studies, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in the R132 residue of IDH1 result in a gain-of-function, enabling the enzyme to reduce α-KG to 2-HG in an NADPH-dependent manner.[3] this compound is an allosteric inhibitor that specifically targets the mutant IDH1 enzyme. By binding to the mutant enzyme, this compound blocks its catalytic activity, thereby inhibiting the production of 2-HG.[4][5] This leads to a reduction in intracellular 2-HG levels, which in turn can reverse the epigenetic blockade and induce cellular differentiation, ultimately inhibiting tumor growth.[4][5]

Figure 1: Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of this compound.

Quantitative Data on 2-HG Inhibition

The efficacy of this compound in reducing 2-HG levels has been demonstrated in both in vitro and in vivo models.

In Vitro Potency

This compound exhibits high potency and selectivity for mutant IDH1 isoforms over the wild-type enzyme.

| Target | IC50 |

| Mutant IDH1 (R132H) | 27 nM[6][7][8] |

| Mutant IDH1 (R132C) | 28 nM[6][7][8] |

| Wild-Type IDH1 | 6.14 µM[6][7][8] |

| HCT116-IDH1R132H/+ Cells | 24 nM[6][7][8] |

Table 1: In vitro inhibitory potency of this compound.

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

In a patient-derived IDH1 mutant melanoma xenograft model, oral administration of this compound led to a dose-dependent reduction in tumor 2-HG levels and significant anti-tumor activity.

| This compound Dose (p.o., twice daily for 21 days) | 2-HG Reduction | Tumor Growth Inhibition/Regression |

| 100 mg/kg | 62-67%[7][8] | Significant anti-tumor activity[7][8] |

| 300 mg/kg | 97-99%[7][8] | 32% partial tumor regression[7][8] |

Table 2: In vivo efficacy of this compound in an IDH1 mutant PDX melanoma model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Mutant IDH1 Biochemical Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 enzyme.

Figure 2: Experimental workflow for the mutant IDH1 biochemical assay.

Methodology:

-

Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well plate.

-

Enzyme and Cofactor Addition: Add a solution containing the purified recombinant mutant IDH1 enzyme and NADPH to each well.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a solution of α-ketoglutarate.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time, for example, 60 minutes.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile.

-

2-HG Quantification: Analyze the reaction mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the amount of 2-HG produced.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based 2-HG Assay (HCT116-IDH1R132H/+)

This protocol describes the measurement of 2-HG levels in a human colon cancer cell line engineered to express mutant IDH1.

Methodology:

-

Cell Culture: Culture HCT116-IDH1R132H/+ cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[9][10]

-

Compound Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and cellular debris.

-

-

2-HG Quantification: Analyze the supernatant containing the metabolites by LC-MS/MS to determine the intracellular 2-HG concentration.

-

Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number in each sample.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol details the establishment and use of a PDX model to evaluate the in vivo efficacy of this compound.

Figure 3: Workflow for a patient-derived xenograft (PDX) efficacy study.

Methodology:

-

Model Establishment: Implant fresh tumor tissue from a patient with an IDH1-mutant cancer subcutaneously into immunocompromised mice (e.g., NOD/SCID or nu/nu mice).[11][12]

-

Tumor Expansion: Allow the tumors to grow and passage them into subsequent cohorts of mice to establish a stable PDX model.

-

Efficacy Study:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and various doses of this compound).

-

Administer this compound orally according to the desired schedule (e.g., twice daily).

-

Measure tumor volumes with calipers regularly throughout the study.

-

-

Pharmacodynamic and Efficacy Endpoints:

-

At the end of the treatment period, or when tumors reach a specified endpoint, euthanize the animals.

-

Excise the tumors and process them for pharmacodynamic analysis (2-HG measurement by LC-MS/MS) and histopathological evaluation.

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

-

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of various cancers harboring IDH1 mutations.[13][14] A phase 1 study in patients with IDH1R132-mutant acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) demonstrated that this compound was orally bioavailable and led to a reduction in 2-HG concentrations in most patients.[15] Clinical trials have also been initiated for patients with IDH1-mutant gliomas.[16]

Conclusion

This compound is a highly potent and selective inhibitor of mutant IDH1 that effectively reduces the production of the oncometabolite 2-HG. Preclinical data strongly support its mechanism of action and demonstrate significant anti-tumor activity in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other mutant IDH1 inhibitors. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients with IDH1-mutant cancers.

References

- 1. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bmrservice.com [bmrservice.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]

- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absolute quantification of 2-hydroxyglutarate on tissue by matrix-assisted laser desorption/ionization mass spectrometry imaging for rapid and precise identification of isocitrate dehydrogenase mutations in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. encodeproject.org [encodeproject.org]

- 10. elabscience.com [elabscience.com]

- 11. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 1 study of IDH305 in patients with IDH1R132-mutant acute myeloid leukemia or myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Brain Penetrance of IDH-305 (Olutasidenib) in Preclinical Models: A Technical Guide

Introduction

Isocitrate dehydrogenase (IDH) mutations are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[1][2] IDH-305 (also known as olutasidenib) is a potent, orally bioavailable, and selective allosteric inhibitor of mutant IDH1 (mIDH1).[3][4] For cancers affecting the central nervous system (CNS), such as gliomas, the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is critical for efficacy. This technical guide provides an in-depth summary of the preclinical data demonstrating the brain penetrance of this compound.

Mechanism of Action: Inhibition of Mutant IDH1

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] The mutant form of the IDH1 enzyme, most commonly involving a hotspot mutation at the R132 residue, gains a neomorphic function: it reduces α-KG to 2-HG.[1] this compound binds to an allosteric, induced-fit pocket of the mIDH1 homodimer, stabilizing it in a catalytically inactive conformation and thereby blocking the production of 2-HG.[1][3]

Preclinical Assessment of Brain Penetrance

The evaluation of this compound's ability to penetrate the CNS involved a combination of in vitro permeability assays and in vivo pharmacokinetic studies in rodent models.

In Vitro Permeability and Efflux

To predict its ability to cross cellular barriers, this compound was evaluated in several in vitro models. High passive permeability was observed in an artificial membrane assay (PAMPA).[1] In a cellular model using Caco-2 cells, the permeability was also high, suggesting good potential for absorption and distribution.[1] Critically, while this compound was identified as a substrate for the P-glycoprotein (P-gp) efflux transporter (MDR1-MDCK efflux ratio of 4.9), its high passive permeability was deemed sufficient to limit the impact of this efflux mechanism.[1]

| Assay | Parameter | Result | Implication |

| PAMPA | Calculated %FA | 99.3% | High passive permeability |

| Caco-2 | Papp (B-A)/(A-B) | 23 / 19 | High cellular permeability |

| MDR1-MDCK | Efflux Ratio | 4.9 | Substrate of P-gp efflux pump |

| Data sourced from Cho et al., 2017.[1] |

In Vivo Pharmacokinetics and Brain Distribution

In vivo studies in preclinical rodent models confirmed that this compound achieves significant exposure in the brain.[1][5][6]

Pharmacokinetic profiling was conducted in both mice and rats. Following a single oral dose in mice, the brain-to-plasma ratio was measured. In rats, the brain-to-plasma exposure ratio was determined after intravenous administration by comparing the area under the curve (AUC) for brain and plasma concentrations.[1] The results from these studies demonstrated meaningful brain exposure.[1]

| Species | Dose & Route | Time Point | Brain-to-Plasma Ratio (Total) | Brain-to-Plasma Ratio (Unbound) | AUCbrain / AUCplasma Ratio |

| Mouse | 30 mg/kg, Oral | 1 hour post-dose | 0.29 | 0.17 | N/A |

| Rat | 5 mg/kg, IV | N/A | N/A | N/A | 0.61 |

| Data sourced from Cho et al., 2017.[1] |

Experimental Protocols

In Vivo Brain Penetrance Study (Rat)

-

Animal Model: Male rats were used for the pharmacokinetic study.[1]

-

Compound Administration: A single dose of this compound (compound 13) was administered intravenously (IV) at 5 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points to determine plasma concentration. Brain tissue was also collected to measure brain concentration over time.

-

Analysis: Drug concentrations in plasma and brain homogenates were likely determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard bioanalytical method for pharmacokinetic studies.

-

Calculation: The area under the concentration-time curve (AUC) was calculated for both plasma (AUCplasma) and brain (AUCbrain). The brain-to-plasma exposure ratio was then determined by dividing AUCbrain (3.4 μM·h) by AUCplasma (5.5 μM·h).[1]

In Vivo Brain Penetrance Study (Mouse)

-

Animal Model: Mice were used for this single time-point assessment.[1]

-

Compound Administration: A single oral dose of this compound was administered at 30 mg/kg.[1]

-

Sample Collection: Plasma and brain tissue were collected at 1 hour post-dosing.[1]

-

Analysis: Drug concentrations were measured in both matrices.

-

Calculation: The brain-to-plasma ratio was calculated for both total drug concentration (0.29) and unbound drug concentration (0.17), which accounts for plasma protein binding.[1]

In Vitro Permeability and Efflux Assays

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability.

-

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with properties similar to the intestinal epithelium. It measures the rate of drug transport from the apical (A) to the basolateral (B) side and vice versa (B to A) to assess both passive and active transport.

-

MDR1-MDCK Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells that are transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump. By comparing the transport of a compound in wild-type vs. MDR1-expressing cells, an efflux ratio is calculated. A ratio greater than 2 typically indicates the compound is a substrate for P-gp.

Conclusion

Preclinical studies conclusively demonstrate that this compound is a brain-penetrant molecule.[1][5][6] Despite being a substrate for the P-gp efflux pump, its high passive permeability allows it to achieve significant exposure in the central nervous system of rodents.[1] These findings provided a strong rationale for its clinical development for IDH1-mutant brain tumors.[3][7] Subsequent clinical trials in patients with IDH1-mutant gliomas have further confirmed that olutasidenib penetrates the brain, as evidenced by its measurement in cerebrospinal fluid.[8] This body of evidence establishes this compound as a CNS-active agent capable of reaching its target in brain malignancies.

References

- 1. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A phase 1 study of IDH305 in patients with IDH1R132-mutant acute myeloid leukemia or myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 6. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]

IDH-305: A Deep Dive into its Role in Inducing Cellular Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its role in inducing cellular differentiation. The document details the underlying molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable, brain-penetrant small molecule that allosterically inhibits the mutated form of IDH1, specifically at the R132 residue.[1][2][3] In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, gain-of-function mutations in IDH1 (e.g., R132H, R132C) lead to the neomorphic conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1] This inhibition leads to widespread epigenetic alterations, including DNA hypermethylation and histone hypermethylation, which are associated with a block in cellular differentiation and the promotion of tumorigenesis.[1][4]

This compound exerts its therapeutic effect by potently inhibiting the production of 2-HG by mutant IDH1.[1][3] The subsequent reduction in intracellular 2-HG levels restores the activity of TET enzymes and histone demethylases, leading to a reversal of the hypermethylation state. This epigenetic reprogramming allows for the expression of genes critical for cellular differentiation, ultimately inducing maturation of malignant cells.[5][6]

Caption: Workflow for assessing cellular differentiation via flow cytometry.

Methodology:

-

Cell Culture and Treatment: Culture IDH1-mutant hematopoietic cells (e.g., primary AML patient samples or cell lines like THP-1) at a density of 0.5 x 10^6 cells/mL. Treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a period of 4 to 7 days.

-

Cell Harvesting: After incubation, transfer cells to 5 mL FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 2 mL of cold FACS buffer (PBS with 2% FBS and 1 mM EDTA) and centrifuge again. Repeat this wash step.

-

Fc Receptor Blocking: Resuspend cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX™) to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

-

Antibody Staining: Without washing, add a cocktail of fluorochrome-conjugated primary antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14, APC-CD15) at pre-titrated concentrations. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Add 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 300-500 µL of FACS buffer. Add a viability dye (e.g., DAPI or 7-AAD) just before analysis.

-

Data Acquisition and Analysis: Acquire data on a multi-color flow cytometer. Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then quantify the percentage of cells expressing the differentiation markers in the this compound-treated versus control samples.

Western Blotting for Differentiation-Associated Proteins

This protocol details the detection of changes in protein levels associated with differentiation, such as transcription factors or downstream targets.

Methodology:

-

Sample Preparation: Treat and harvest cells as described in the flow cytometry protocol.

-

Cell Lysis: Wash cell pellets with cold PBS. Lyse cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) directly to the pellet, supplemented with protease and phosphatase inhibitors.[7] Sonicate briefly to shear DNA and reduce viscosity.

-

Denaturation: Heat the lysate at 95-100°C for 5-10 minutes. Centrifuge at high speed to pellet debris.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting a protein of interest (e.g., PU.1, C/EBPα, or a loading control like β-actin) overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure changes in the mRNA levels of key differentiation-related genes.

References

- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 3. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-color Flow Cytometry Protocol to Characterize Myeloid Cells in Mouse Retina Research [bio-protocol.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Gene Expression Profiling of Hematopoietic Stem Cells (HSCs) | Springer Nature Experiments [experiments.springernature.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Mutant IDH1 Inhibitor IDH-305: A Technical Overview of its Activity in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the context of acute myeloid leukemia (AML). This document details the mechanism of action, summarizes key preclinical and clinical data, and provides exemplar experimental protocols for the evaluation of similar compounds.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a recurring genetic event in a subset of acute myeloid leukemia (AML) cases, representing a key therapeutic target. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and hematopoietic differentiation, contributing to leukemogenesis.[2] this compound is an orally bioavailable, brain-penetrant, allosteric inhibitor that selectively targets mutant IDH1 enzymes.[3][4] Preclinical and clinical studies have demonstrated its ability to significantly reduce 2-HG levels, induce differentiation of AML blasts, and elicit clinical responses in patients with IDH1-mutant AML.[3][5] This guide will explore the scientific foundation for targeting mutant IDH1 with this compound and provide practical information for researchers in the field.

Mechanism of Action of this compound in AML

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[6] In AML, specific point mutations in the active site of IDH1, most commonly at the R132 residue, result in a new enzymatic function: the NADPH-dependent reduction of α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in myeloid differentiation.[2]

This compound acts as a potent and selective allosteric inhibitor of these mutant IDH1 enzymes.[5] By binding to the mutant enzyme, this compound prevents the conversion of α-KG to 2-HG, thereby lowering intracellular 2-HG levels.[7] The reduction in 2-HG restores the function of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation, and subsequent induction of myeloid differentiation in AML cells.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| Biochemical IC50 | |||

| IDH1 R132H | 27 nM | Cell-free assay | [4][8] |

| IDH1 R132C | 28 nM | Cell-free assay | [4][8] |

| Wild-Type IDH1 | 6.14 µM | Cell-free assay | [4][8] |

| Cellular IC50 | |||

| 2-HG Inhibition | 24 nM | HCT116-IDH1 R132H+/- | [8] |

| Cell Proliferation | 24 nM | HCT116-IDH1 R132H+/- | [5] |

Table 2: Clinical Efficacy of this compound in a Phase 1 Study in Relapsed/Refractory IDH1-Mutant AML/MDS (NCT02381886)

| Parameter | Value | Patient Population | Reference |

| Overall Response Rate | |||

| Complete Remission (CR) | 9.5% (2/21) | AML | [5] |

| CR with incomplete hematologic recovery (CRi) | 4.8% (1/21) | AML | [5] |

| Partial Remission (PR) | 19.0% (4/21) | AML | [5] |

| Overall Response (CR + CRi + PR) | 33.3% (7/21) | AML | [5] |

| 2-HG Reduction | |||

| Target Engagement | 85% (35/41) | AML/MDS | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of IDH1 inhibitors like this compound in AML cells.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of AML cells.

Materials:

-

AML cell line (e.g., MOLM-14, HL-60)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., 0.04M HCl in isopropanol or DMSO)[10]

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[11]

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]

-

Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Read the absorbance at 570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the measurement of intracellular 2-HG levels in AML cells following treatment with an IDH1 inhibitor.

Materials:

-

AML cells treated with this compound or vehicle control

-

Methanol

-

Water

-

Chloroform

-

Internal standard (e.g., 13C5-2-HG)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest approximately 1 x 10^7 AML cells by centrifugation.

-

Lyse the cells and extract metabolites using a cold methanol/water/chloroform extraction method.

-

Add the internal standard to the samples.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-